

A Researcher's Guide to Benzoxazole Spectra: Cross-Validating Experiment and Theory

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Compound of Interest

Compound Name: 1,3-Bis(benzo[d]oxazol-2-yl)benzene

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For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. This guide provides a comparative analysis of experimental and theoretical spectra for benzoxazole compounds, a class of heterocyclic compounds with significant pharmacological interest. By presenting experimental data alongside theoretical predictions, this guide offers a framework for the robust structural elucidation and cross-validation of these important molecules.

Benzoxazole and its derivatives are widely recognized for their diverse biological activities, making them attractive scaffolds in medicinal chemistry. Spectroscopic analysis is a cornerstone of their characterization, providing essential information about their electronic structure, functional groups, and atomic connectivity. This guide delves into the key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—and compares experimentally obtained spectra with those predicted by computational methods, primarily Density Functional Theory (DFT).

Data Presentation: A Comparative Summary

The following tables summarize quantitative spectroscopic data for representative benzoxazole derivatives, facilitating a clear comparison between experimental findings and theoretical calculations.

Table 1: UV-Visible Spectroscopic Data

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The maximum absorption wavelength (λ_{max}) is a key parameter. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions.

[1]

Compound/ Derivative	Experiment al λ_{max} (nm)	Solvent	Theoretical λ_{max} (nm)	Method/Bas is Set	Reference
1,3- Benzoxazole	268, 274	Methanol	Not Specified	TD- DFT/B3LYP/6 -31+G(d)	
2-(2'- hydroxyphen yl)benzoxazol e	336	Ethanol	Not Specified	Not Specified	[2][3]
2-(amino-2'- hydroxyphen yl)benzoxazol e	374	Ethanol	Not Specified	Not Specified	[2][3]
5-nitro-2- phenylbenzox azole	335	Not Specified	331	TD-DFT	[4]

Table 2: Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The table below compares experimental vibrational frequencies (in cm^{-1}) with those calculated using DFT.

Compound/ Derivative	Functional Group	Experiment al Frequency (cm ⁻¹)	Theoretical Frequency (cm ⁻¹)	Method/Bas is Set	Reference
2-(4-chlorophenyl) benzo[d]oxazole	C=N	1515	Not Specified	Not Specified	[5]
C-O	1276	Not Specified	Not Specified	[5]	
5-nitro-2-phenylbenzoxazole	C=N	1526 (IR), 1529 (Raman)	1528	Not Specified	[4]
2-mercaptobenzoazole	C-N	1340 (Raman)	1325	Ab initio	[4]

Table 3: ¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm).

Compound/Derivative	Proton	Experimental Chemical Shift (δ , ppm)	Solvent	Theoretical Chemical Shift (δ , ppm)	Method	Reference
2-(4-chlorophenyl)benzo[d]oxazole	Aromatic-H	7.9 (m, 2H), 7.6 (m, 2H), 6.6 (m, 2H), 6.4 (m, 2H)	CDCl ₃	Not Specified	Not Specified	[5]
2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole derivatives	Aromatic-H	6.85 - 8.83 (m)	Not Specified	Not Specified	Not Specified	[6]
CH ₂ -S	4.57 - 4.59 (s)	Not Specified	Not Specified	Not Specified	[6]	

Experimental and Theoretical Protocols

Accurate and reproducible data are the foundation of scientific inquiry. The following sections detail the methodologies for acquiring experimental spectra and performing theoretical calculations.

Experimental Protocols

1. Synthesis of Benzoxazole Derivatives: The synthesis of benzoxazole derivatives often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5] For instance, 2-(4-chlorophenyl)benzo[d]oxazole can be synthesized by reacting 2-aminophenol with p-chlorobenzoic acid in the presence of a catalyst like ammonium chloride in ethanol, followed by heating.[5]

2. UV-Visible Spectroscopy: UV-Vis spectra are typically recorded on a spectrophotometer. The synthesized compound is dissolved in a suitable solvent (e.g., ethanol, methanol) to a specific concentration (e.g., 0.2 mg.mL⁻¹).^[3] The solution is then scanned over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).^{[3][7]}

3. Infrared (IR) Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet.^{[5][8]} The spectrum is then recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).^[9]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is often used as an internal standard.^{[3][8][10]}

Theoretical Protocols

1. Geometry Optimization: The first step in theoretical calculations is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)).^{[1][11]}

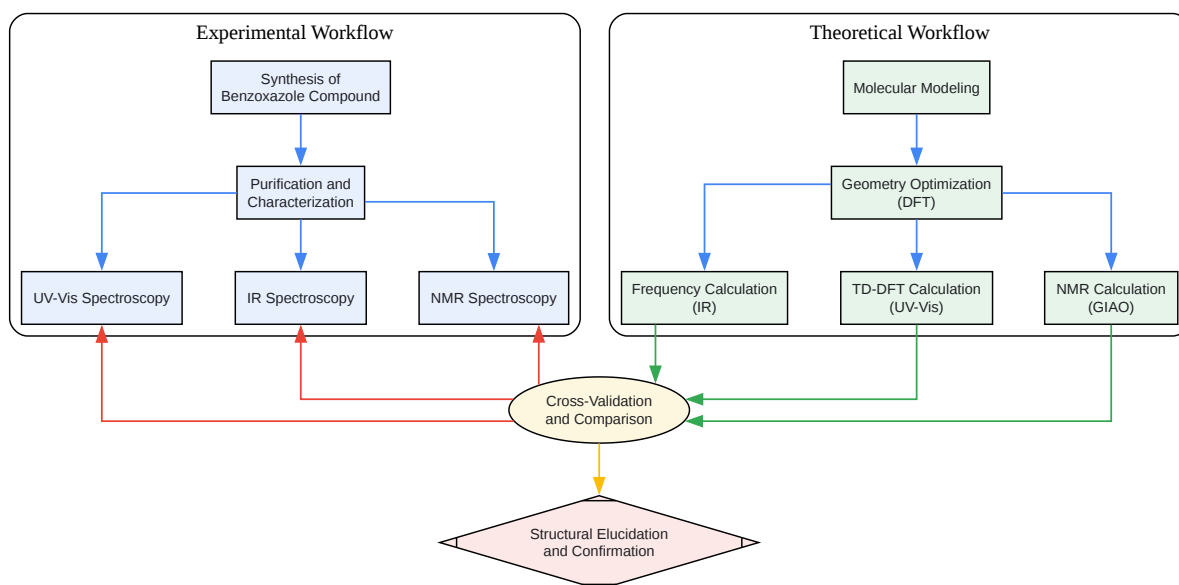
2. Calculation of Vibrational Frequencies (IR Spectra): Once the geometry is optimized, the vibrational frequencies can be calculated at the same level of theory. These calculated frequencies correspond to the peaks in the IR spectrum.^{[4][9]}

3. Calculation of Electronic Transitions (UV-Vis Spectra): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum.^{[1][12]}

4. Calculation of NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.^[4]

Visualization of the Cross-Validation Workflow

The process of comparing and validating experimental and theoretical data can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in this cross-validation process.



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